molecular formula C22H44O B110267 Docosanal CAS No. 57402-36-5

Docosanal

Cat. No. B110267
CAS RN: 57402-36-5
M. Wt: 324.6 g/mol
InChI Key: ULCXRAFXRZTNRO-UHFFFAOYSA-N
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Description

Docosanol, also known as behenyl alcohol, is a saturated fatty alcohol containing 22 carbon atoms . It is traditionally used as an emollient, emulsifier, and thickener in cosmetics . In July 2000, docosanol was approved for medical use in the United States as an antiviral agent for reducing the duration of cold sores . It is sold under the brand name Abreva among others .


Molecular Structure Analysis

The electronic and vibrational spectral features of docosanol were explored by density functional theory simulations . Experimental FT-IR, FT-Raman and UV spectra were recorded and compared with the theoretically computed values .


Chemical Reactions Analysis

Docosanol exhibits antiviral activity against many lipid enveloped viruses including herpes simplex virus (HSV) . The electronic and vibrational spectral features of docosanol were explored by density functional theory simulations .


Physical And Chemical Properties Analysis

Docosanol has a molecular formula of C22H44O and a molar mass of 324.584 Da . Its melting point is 70 °C and boiling point is 180 °C at 29 Pa .

Scientific Research Applications

Intracellular Imaging and Drug Mechanism Elucidation

Docosanol is an effective therapy for treating herpes simplex labialis, and its mechanism of action has been a subject of research. Using coherent anti-Stokes Raman scattering microscopy, researchers visualized docosanol in living cells, observing its concentrated presence within 24 hours of treatment. This method proved useful in tracking drug molecules and understanding cell-specific drug trafficking, especially in keratinocytes, the targeted cells for docosanol. This research provides insights into how docosanol suppresses lesion formation (You et al., 2017).

Antiviral Activity Mechanisms

Docosanol exhibits antiviral activities against various lipid-enveloped viruses, including herpesviruses. Studies show that it inhibits the fusion of the herpes simplex virus (HSV) envelope with the plasma membrane, an essential step for viral entry into cells. This action points towards its mechanism for anti-HSV activity, offering a basis for its use in treating herpes-related infections (Pope et al., 1998).

Biofilm Inhibition and Antibacterial Properties

Research has identified docosanol as a novel antibiofilm agent targeting methicillin-resistant Staphylococcus aureus (MRSA) virulence factors. It effectively inhibits biofilm formation and reduces the survival rate of MRSA in human blood. This suggests its potential as a treatment for MRSA infections, showcasing its scope beyond antiviral applications (Lakshmi et al., 2020).

Treatment of Kaposi's Sarcoma in HIV-1 Patients

A pilot clinical study investigated docosanol's potential as a topical therapy for Kaposi's sarcoma in HIV-1-infected patients. The results, showing partial response and reduction in lesion areas, indicate that docosanol merits further exploration as a potential treatment for AIDS-associated Kaposi's sarcoma lesions (Scolaro et al., 2001).

Wound Healing Applications

Docosanol-containing creams have shown promise in reducing the severity of chemically-induced burns in mice models, underscoring its potential in wound healing and anti-inflammatory applications. This indicates the broader therapeutic possibilities of docosanol beyond its antiviral uses (Khalil et al., 2000).

Enhancement of Antiviral Nucleoside Analogs

In vitro studies revealed that docosanol can enhance the anti-HSV activity of acyclovir and other nucleoside analogs. This synergistic effect demonstrates docosanol's capacity to improve the efficacy of existing antiviral treatments, highlighting its role in combination therapies (Marcelletti, 2002).

Biosynthesis in Yeast for Commercial Applications

Research on the biosynthesis of docosanol in Saccharomyces cerevisiae underscores its potential for commercial applications in cosmetics and medical products. The focus on renewable, cost-effective production methods for docosanol and its derivatives represents an important step towards its broader application (Wenning et al., 2016).

properties

IUPAC Name

docosanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h22H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCXRAFXRZTNRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205995
Record name Docosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Docosanal

CAS RN

57402-36-5
Record name Docosanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57402-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057402365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosanal
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5NJ9XW9A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
268
Citations
M DIMITRIJEVIĆ, B GRUJIĆ-INJAC, S LAJŠIĆ - 1979 - degruyter.com
… Reaction of glycerol with hydrogen bromide yielded 3-bromo-l,2-propanediol, which was further condensed with docosanal (I) to yield 3-bromo-l ,2-O-docosylidene-l ,2-propanediol (II). (…
Number of citations: 6 www.degruyter.com
B GRUJIĆ-INJAC, M DIMITRIJEVIĆ, S LAJŠIĆ… - 1977 - degruyter.com
… [15,16]^ docosanal i the form of its dimethyl acetal was identified in a petroleum ether extract… The following products were preparatively isolated and identified: as docosanal [gas-liquid …
Number of citations: 5 www.degruyter.com
MJ Thompson, BM Glancey, WE Robbins, CS Lofgren… - Lipids, 1981 - Wiley Online Library
… added 6.0 g of freshly prepared docosanal over a 30-rain period. The mixture was refluxed and, when worked up as in the preparation of 13-methyl-13-heptacosanol, yielded 7.65 g of …
Number of citations: 47 aocs.onlinelibrary.wiley.com
YC Jain, SR Anand - Reproduction, 1976 - rep.bioscientifica.com
… The major aldehyde was palmitaldehyde (16:0) in buffalo sperm lipids and docosanal (22:0) in seminal plasma. More than 50% of the total aldehydes was contributed by aldehydes with …
Number of citations: 36 rep.bioscientifica.com
A Marsol-Vall, M Balcells, J Eras, R Canela-Garayoa - Food chemistry, 2018 - Elsevier
Peach juices of distinct varieties, namely yellow- and red-fleshed, and commercial and freshly blended were analyzed. The method used was based on Stir Bar Sorptive Extraction (…
Number of citations: 22 www.sciencedirect.com
M Zhu, M Riederer, U Hildebrandt - Fungal biology, 2017 - Elsevier
… Formvar ® /n-octacosane coated glass slides (black bars), Formvar ® /n-octacosane coated glass slides supplemented with n-docosanal (light grey bars), n-hexacosanal (dark grey bars…
Number of citations: 21 www.sciencedirect.com
KGJ Nierop, PF van Bergen - Journal of analytical and applied pyrolysis, 2002 - Elsevier
… Furthermore, docosanal and eicosanol were noticed, the latter being an impurity of the … When the ratio alkanol : clay was increased, some docosanol and docosanal were found …
Number of citations: 52 www.sciencedirect.com
KM Steinberg - 2017 - search.proquest.com
This thesis project studied the bark of North American plants, Cercis canadensis and Zanthoxylum clava-herculis, plants used medicinally by the Cherokee Indians. The C. canadensis …
Number of citations: 2 search.proquest.com
BD Morris, SP Foster, MO Harris - Journal of Chemical Ecology, 2000 - Springer
Bioassay-guided fractionations of a dichloromethane extract of wheat epicuticular wax allowed the identification of 1-octacosanal and 6-methoxy-2-benzoxazolinone (MBOA) as the …
Number of citations: 59 link.springer.com
SRD LOFGREN, JAN Koc-ANsKYa… - LIPIDS, 1981 - ars.usda.gov
… added 6.0 g of freshly prepared docosanal over a 30-min period. The mixture was refluxed and, when worked up as in the preparation of 13-methyl-1 3-heptacosanol, yielded 7.65 g of …
Number of citations: 2 www.ars.usda.gov

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